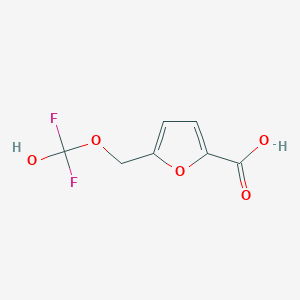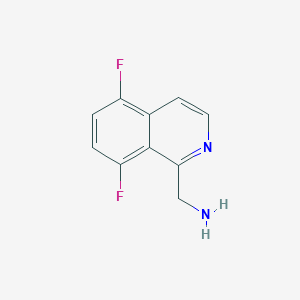![molecular formula C13H14O4 B13338763 7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one](/img/structure/B13338763.png)
7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one is a complex organic compound characterized by its unique spiro structure, which involves a chromane and a furan ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a chromane derivative, followed by the introduction of a furan ring through a cyclization reaction. Specific reagents and catalysts, such as Lewis acids, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halogens or amines.
科学的研究の応用
7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism by which 7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved might include signal transduction cascades or metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: Shares the methoxy group and a similar ring structure but lacks the spiro configuration.
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Contains a methoxy group and a benzoxazinone structure, differing in the presence of a glucoside moiety.
Uniqueness
7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one is unique due to its spiro configuration, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
7-methoxyspiro[3H-chromene-2,3'-oxolane]-4-one |
InChI |
InChI=1S/C13H14O4/c1-15-9-2-3-10-11(14)7-13(4-5-16-8-13)17-12(10)6-9/h2-3,6H,4-5,7-8H2,1H3 |
InChIキー |
VOBZMUFIGGIDFU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCOC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


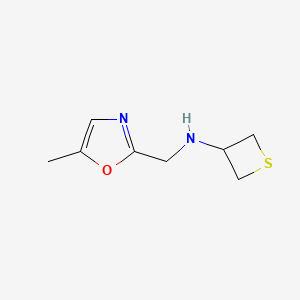
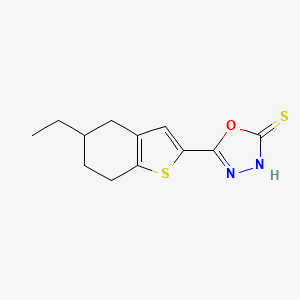
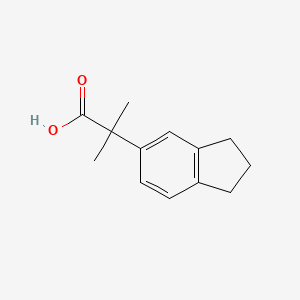
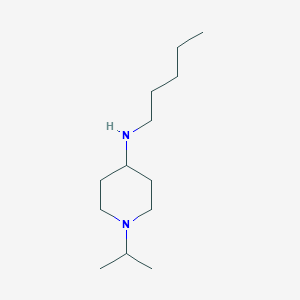

![2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13338703.png)
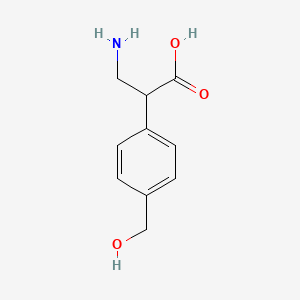
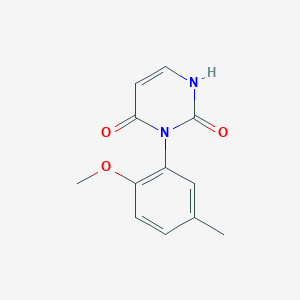
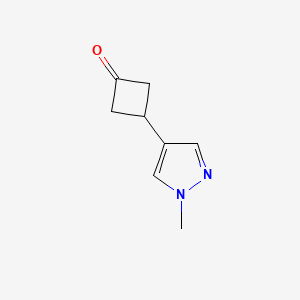
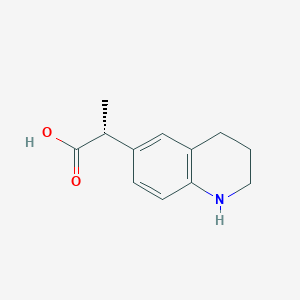
![(R)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B13338742.png)
![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol](/img/structure/B13338751.png)
